3-Bromoazetidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromoazetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6BrN.ClH/c4-3-1-5-2-3;/h3,5H,1-2H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYMNDWAQPRGBIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20673750 | |

| Record name | 3-Bromoazetidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53913-82-9 | |

| Record name | 3-Bromoazetidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromoazetidine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Scaffold in Modern Medicinal Chemistry

The azetidine motif, a four-membered saturated nitrogen-containing heterocycle, has emerged as a privileged scaffold in contemporary drug discovery. Its unique conformational properties, imparted by significant ring strain, allow it to serve as a versatile bioisostere for various functional groups, influencing the physicochemical and pharmacological profiles of drug candidates.[1][2] The incorporation of an azetidine ring can enhance metabolic stability, improve aqueous solubility, and reduce lipophilicity, all desirable attributes in the optimization of lead compounds. 3-Bromoazetidine hydrochloride, a key functionalized building block, offers a strategic entry point for the introduction of the azetidine moiety and further molecular elaboration, making it a valuable tool for medicinal chemists. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound.

Core Chemical and Physical Properties

This compound is a small ring heterocyclic salt that is primarily utilized in pharmaceutical synthesis and as a fine chemical intermediate.[] It is commercially available, typically with a purity of 95% or higher.[][4]

| Property | Value | Source |

| CAS Number | 53913-82-9 | [4][5] |

| Molecular Formula | C₃H₆BrN·HCl | [] |

| Molecular Weight | 172.45 g/mol | [][5] |

| IUPAC Name | 3-bromoazetidine;hydrochloride | [5] |

| Appearance | Solid | [4] |

| Purity | ≥ 95% | [] |

Note: Experimental values for melting point, boiling point, and solubility are not consistently reported in publicly available literature and should be determined experimentally.

Structural Analysis and Spectroscopic Characterization

The structure of 3-bromoazetidine is characterized by a strained four-membered ring. This inherent ring strain, a consequence of bond angle compression from the ideal sp³ hybridization, is a defining feature of its reactivity.[6] The presence of the electronegative bromine atom at the 3-position and the protonated nitrogen in the hydrochloride salt form significantly influences the electron distribution and conformational preference of the ring.

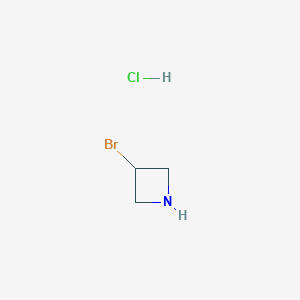

Structural Diagram

Caption: 2D Structure of this compound

Spectroscopic Data (Predicted and Representative)

A comprehensive spectroscopic characterization is essential for the unambiguous identification and quality control of this compound. While a dedicated, publicly available full dataset is scarce, the following represents expected spectral characteristics based on known data for similar structures and spectroscopic principles.

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the methylene (CH₂) and methine (CHBr) protons of the azetidine ring, typically in the range of 3.5-5.0 ppm. The N-H protons will likely appear as a broad singlet at a downfield chemical shift, the position of which is dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would feature three distinct signals for the azetidine ring carbons. The carbon bearing the bromine atom (C-Br) would be shifted to a higher frequency compared to the other two carbons. Approximate chemical shift ranges can be found in various NMR databases.[7][8]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations of the secondary ammonium salt, typically appearing as a broad band in the region of 2400-3200 cm⁻¹. C-H stretching and bending vibrations, as well as the C-N and C-Br stretching frequencies, will also be present.

-

Mass Spectrometry: The mass spectrum of the free base (3-bromoazetidine) would show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak [M]⁺ would be observed, along with fragmentation patterns typical of azetidine derivatives.

Synthesis of this compound: A Practical Approach

The synthesis of this compound can be approached through several routes, often starting from more readily available precursors like 3-hydroxyazetidine. A common strategy involves the conversion of the hydroxyl group to a good leaving group, followed by nucleophilic substitution with a bromide source. The final step involves the formation of the hydrochloride salt.

Exemplary Synthetic Protocol: Bromination of N-protected 3-Hydroxyazetidine followed by Deprotection and Salt Formation

A robust and widely applicable method involves the use of an N-protected 3-hydroxyazetidine derivative, such as the N-Boc or N-benzyl protected form. The protecting group strategy prevents unwanted side reactions at the nitrogen atom during the bromination step.

Step 1: Bromination of N-Boc-3-hydroxyazetidine

The conversion of the hydroxyl group to a bromide can be achieved using various brominating agents. A common and effective method utilizes triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) in a suitable organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

Caption: Bromination of N-Boc-3-hydroxyazetidine.

Experimental Protocol:

-

To a solution of N-Boc-3-hydroxyazetidine in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add carbon tetrabromide in one portion.

-

Slowly add triphenylphosphine portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-Boc-3-bromoazetidine.[9]

Causality Behind Experimental Choices:

-

N-Boc protecting group: The tert-butyloxycarbonyl (Boc) group is chosen for its stability under the reaction conditions and its ease of removal under acidic conditions.

-

PPh₃/CBr₄: This reagent system (Appel reaction) is a mild and efficient method for converting alcohols to alkyl bromides, generally proceeding with inversion of stereochemistry.

-

Anhydrous conditions and inert atmosphere: These precautions are necessary to prevent the reaction of triphenylphosphine with water and oxygen.

Step 2: Deprotection and Hydrochloride Salt Formation

The Boc protecting group is readily cleaved under acidic conditions. Treatment of N-Boc-3-bromoazetidine with a solution of hydrochloric acid in a suitable solvent, such as diethyl ether or dioxane, simultaneously removes the Boc group and forms the desired hydrochloride salt.

References

- 1. aaronchem.com [aaronchem.com]

- 2. This compound [chemdict.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | C3H7BrClN | CID 46735154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. tert-butyl 3-bromoazetidine-1-carboxylate | 1064194-10-0 [chemicalbook.com]

An In-Depth Technical Guide to 3-Bromoazetidine Hydrochloride: A Cornerstone Building Block in Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can impart desirable pharmacokinetic and pharmacodynamic properties to drug candidates is relentless. Among the saturated heterocycles, the azetidine ring has emerged as a particularly valuable motif. Its inherent ring strain and three-dimensional geometry offer a unique structural framework that can enhance potency, improve metabolic stability, and fine-tune physicochemical properties such as solubility and lipophilicity.[1][2] 3-Bromoazetidine hydrochloride is a key reagent that provides a direct and versatile entry point for the incorporation of the azetidin-3-yl moiety into a wide array of molecular architectures. This guide offers an in-depth exploration of the synthesis, properties, reactivity, and applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Core Properties and Identification

A clear and unambiguous identification of any chemical reagent is paramount for reproducible and reliable scientific research. The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 53913-82-9 | [][4][5] |

| Molecular Formula | C₃H₇BrClN | [4][5] |

| Molecular Weight | 172.45 g/mol | [][5] |

| IUPAC Name | 3-bromoazetidine;hydrochloride | [5] |

| Synonyms | Azetidine, 3-bromo-, hydrochloride; 3-Bromanylazetidine hydrochloride | [4] |

| Appearance | Solid | [4] |

Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. While various synthetic routes have been explored for substituted azetidines, a common and reliable strategy involves the construction of a protected azetidine precursor, followed by bromination and subsequent deprotection to yield the desired hydrochloride salt.

A prevalent approach commences with a suitable N-protected 3-hydroxyazetidine, such as N-Boc-3-hydroxyazetidine. The hydroxyl group can be converted into a good leaving group, which is then displaced by a bromide source. The final step involves the removal of the N-Boc protecting group under acidic conditions, which concurrently forms the hydrochloride salt.

Experimental Protocol: A Representative Synthesis

The following protocol outlines a representative synthesis of this compound, adapted from established methodologies for the synthesis of related azetidine derivatives.

Step 1: Synthesis of 1-Boc-3-bromoazetidine

This step involves the bromination of N-Boc-3-hydroxyazetidine. A common method for this transformation is the Appel reaction or the use of other brominating agents like phosphorus tribromide.

-

Procedure: To a solution of 1-Boc-3-hydroxyazetidine in a suitable anhydrous solvent (e.g., dichloromethane) at 0 °C, a brominating agent (e.g., carbon tetrabromide and triphenylphosphine) is added portion-wise. The reaction is stirred at 0 °C and then allowed to warm to room temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction mixture is then quenched, and the product is purified by column chromatography.

Step 2: Deprotection and Hydrochloride Salt Formation

The N-Boc protecting group is removed under acidic conditions to yield 3-bromoazetidine, which is then isolated as its hydrochloride salt.

-

Procedure: 1-Boc-3-bromoazetidine is dissolved in a suitable solvent (e.g., dioxane or diethyl ether), and a solution of hydrochloric acid (e.g., 4M HCl in dioxane) is added. The mixture is stirred at room temperature. The deprotection is typically rapid and results in the precipitation of this compound. The solid product is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether) to remove any residual impurities, and dried under vacuum.

Chemical Reactivity and Handling

The reactivity of this compound is dominated by the electrophilic nature of the carbon atom bearing the bromine atom. The azetidine ring itself is relatively stable under many reaction conditions, but the C-Br bond is susceptible to nucleophilic attack.

Nucleophilic Substitution Reactions

This compound is an excellent substrate for S_N2 reactions. The secondary amine of the azetidine ring is protonated in the hydrochloride salt form. For reactions with nucleophiles, the free base of 3-bromoazetidine is typically generated in situ by the addition of a non-nucleophilic base. A wide range of nucleophiles can be employed to displace the bromide, including:

-

Amines: Primary and secondary amines react to form 3-aminoazetidine derivatives.

-

Thiols: Thiolates readily displace the bromide to yield 3-(thio)azetidines.

-

Alcohols and Phenols: Alkoxides and phenoxides can be used to synthesize 3-alkoxy and 3-aryloxyazetidines.

-

Carbon Nucleophiles: Grignard reagents and organolithium compounds can be used to form C-C bonds at the 3-position, though these reactions may be more complex.

Handling and Safety

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. As with many halogenated organic compounds, it should be considered as a potential irritant and harmful if swallowed or inhaled.

Applications in Drug Discovery and Development

The 3-azetidinyl moiety is increasingly incorporated into drug candidates to modulate their pharmacological profiles. The use of this compound as a building block allows for the systematic exploration of structure-activity relationships (SAR) by introducing a diverse range of substituents at the 3-position.

Several approved drugs feature the azetidine scaffold, highlighting its importance in medicinal chemistry.[1] For instance:

-

Azelnidipine: A dihydropyridine calcium channel blocker used as an antihypertensive agent.

-

Cobimetinib: A selective inhibitor of MEK1 and MEK2 for the treatment of melanoma.

-

Baricitinib: A Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis.

The incorporation of the azetidine ring, often via intermediates like 3-bromoazetidine, can lead to improved drug-like properties, including enhanced solubility, reduced metabolic liability, and improved target engagement.

Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | The proton nuclear magnetic resonance (¹H NMR) spectrum is a key tool for structural elucidation. The spectrum of this compound is expected to show characteristic signals for the protons on the azetidine ring, with their chemical shifts and coupling patterns providing valuable structural information.[6] |

| ¹³C NMR | The ¹³C NMR spectrum will show distinct signals for the carbon atoms of the azetidine ring. The carbon atom attached to the bromine will be significantly shifted downfield. |

| Mass Spectrometry | Mass spectrometry can be used to confirm the molecular weight of the compound. The mass spectrum will show a characteristic isotopic pattern for the bromine atom. |

| Infrared (IR) Spectroscopy | The IR spectrum will show characteristic absorption bands for the N-H and C-H bonds of the azetidinium ring. |

Conclusion

This compound is a versatile and valuable building block for the synthesis of a wide range of 3-substituted azetidine derivatives. Its utility in medicinal chemistry is well-established, with the azetidine moiety being a key component of several approved drugs. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective application in the development of new therapeutic agents. The continued exploration of the chemical space accessible from this compound is expected to yield novel drug candidates with improved pharmacological properties.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | C3H7BrClN | CID 46735154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Azetidine, 3-bromo-, hydrochloride(53913-82-9) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Solubility and Stability of 3-Bromoazetidine Hydrochloride

Preamble: The Azetidine Moiety and the Imperative of Physicochemical Characterization

In the landscape of modern medicinal chemistry, the azetidine ring has emerged as a privileged scaffold. Its unique three-dimensional structure, a distinct vector from the more common aromatic rings, offers a compelling strategy for escaping flatland and improving physicochemical properties. 3-Bromoazetidine hydrochloride is a cornerstone building block in this domain, serving as a versatile precursor for novel therapeutics, particularly in the realm of central nervous system disorders and oncology.[][2][3] However, the successful incorporation of this reactive intermediate into a drug discovery workflow is fundamentally predicated on a thorough understanding of its solubility and stability. The strained four-membered ring and the presence of a reactive C-Br bond create a molecule with inherent reactivity that must be quantified and managed.

This guide provides researchers, scientists, and drug development professionals with a framework for evaluating the critical physicochemical parameters of this compound. Rather than merely presenting sparse data, we will delve into the causality behind experimental design and detail robust, self-validating protocols for generating reliable solubility and stability profiles. This approach ensures that the data you generate is not only accurate but also directly applicable to critical decisions in compound management, assay development, and synthetic strategy.

Core Physicochemical Properties

A foundational understanding begins with the basic identity and characteristics of the molecule. This information is aggregated from reputable chemical databases and supplier specifications.

| Property | Value | Source(s) |

| CAS Number | 53913-82-9 | [4][5] |

| Molecular Formula | C₃H₇BrClN | [][4] |

| Molecular Weight | 172.45 g/mol | [][4] |

| Appearance | White to off-white solid | [6] |

| Purity | Typically ≥95-97% | [][6][7] |

| SMILES | C1C(CN1)Br.Cl | [][4] |

| InChI Key | JYMNDWAQPRGBIA-UHFFFAOYSA-N | [][4] |

Solubility Profiling: Beyond a Single Number

Solubility is not a monolithic value; it is a context-dependent parameter crucial for every stage of drug discovery. For a screening compound, poor aqueous solubility can lead to false negatives, while low solubility in organic solvents complicates stock solution preparation and purification. For this compound, a highly polar salt, we anticipate good aqueous solubility but must consider the impact of pH and common organic co-solvents.

The Rationale Behind Solvent Selection

The choice of solvents for solubility assessment is not arbitrary. It is a strategic decision guided by the intended application:

-

Aqueous Buffers (e.g., PBS, pH 7.4): This is the most critical medium, as it mimics physiological conditions. Solubility in this buffer dictates the achievable concentration in most in vitro biological assays.

-

Dimethyl Sulfoxide (DMSO): The universal solvent for compound library storage. High solubility in DMSO is essential for creating concentrated stock solutions (typically 10-20 mM) from which working solutions are prepared.

-

Protic Solvents (e.g., Methanol, Ethanol): Often used in synthetic workups and purification (e.g., crystallization). Understanding solubility in these solvents aids in developing effective isolation procedures.

-

Aprotic Solvents (e.g., DMF, Acetonitrile): Common reaction solvents. Knowledge of solubility helps prevent reaction failures due to poor dissolution of the starting material.

Experimental Protocol: Thermodynamic Solubility Assessment via HPLC

This protocol describes a robust "shake-flask" method to determine thermodynamic solubility, representing a true equilibrium state. It is a self-validating system because the standard curve provides an internal quality control for the quantification method.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents: Deionized Water, Phosphate-Buffered Saline (PBS, pH 7.4), DMSO, Methanol

-

HPLC system with a C18 column and UV detector

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker

-

1.5 mL microcentrifuge tubes

-

0.22 µm syringe filters

-

Calibrated pipettes

Methodology:

-

Preparation of Calibration Standards: a. Accurately weigh ~10 mg of this compound and dissolve it in a known volume of the mobile phase (e.g., 10 mL of 50:50 Acetonitrile:Water) to create a 1 mg/mL primary stock. b. Perform serial dilutions of the primary stock to prepare a set of calibration standards (e.g., 100, 50, 25, 10, 5, 1 µg/mL). c. Inject each standard into the HPLC system and construct a calibration curve by plotting peak area against concentration. The curve must have an R² value > 0.995 to be considered valid.

-

Sample Preparation and Incubation: a. Add an excess of this compound (e.g., 2-5 mg) to a pre-weighed microcentrifuge tube. The key is to ensure solid material remains after equilibrium is reached. b. Add a precise volume of the test solvent (e.g., 1 mL) to the tube. c. Tightly cap the tubes and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). d. Shake the samples for 24 hours to ensure equilibrium is reached. The extended time is what defines this as a thermodynamic measurement, as opposed to a faster kinetic assessment.

-

Sample Processing and Analysis: a. After 24 hours, visually inspect the tubes to confirm that excess solid is still present. If not, the experiment is invalid for that solvent, and more compound must be added. b. Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid. c. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates. This step is critical to avoid artificially high readings. d. Dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the calibration curve. e. Inject the diluted sample into the HPLC and determine the peak area.

-

Calculation: a. Use the calibration curve to determine the concentration of the diluted sample. b. Calculate the original solubility in the solvent using the following formula: Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor

Illustrative Data Summary

While comprehensive public data is unavailable, a typical solubility profile for a polar hydrochloride salt like this would be expected to look as follows. This table serves as a template for reporting results.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Classification |

| Water | 25 | > 50 | Very Soluble |

| PBS (pH 7.4) | 25 | > 50 | Very Soluble |

| DMSO | 25 | > 100 | Very Soluble |

| Methanol | 25 | 10 - 20 | Soluble |

| Ethanol | 25 | 1 - 5 | Sparingly Soluble |

| Acetonitrile | 25 | < 0.1 | Insoluble |

Workflow Visualization

Caption: Thermodynamic Solubility Determination Workflow.

Stability Profile: Understanding and Mitigating Degradation

The stability of this compound is paramount for its use as a reliable synthetic intermediate. Its structure suggests two primary points of vulnerability: the strained azetidine ring and the carbon-bromine bond. The bromide is a good leaving group, making the C3 position susceptible to nucleophilic attack.

Recommended Storage and Handling

Based on a consensus of safety data sheets, the following conditions are mandatory for preserving the integrity of the compound:

-

Temperature: Store refrigerated at 2-8°C.[8]

-

Atmosphere: Keep in a tightly closed container, preferably under an inert atmosphere (e.g., Argon or Nitrogen) to protect from moisture.[9][10]

-

Environment: Store in a dry, well-ventilated area away from incompatible materials.[8][9]

-

Incompatibles: Avoid strong oxidizing agents, strong bases, and strong acids.[10][11][12] These substances can catalyze or participate in degradation reactions.

Potential Degradation Pathways

The primary anticipated degradation pathway is nucleophilic substitution at the C3 position. In aqueous or protic solutions, this would lead to the formation of 3-hydroxyazetidine hydrochloride. Under basic conditions, the free base of the azetidine could be generated, which may be less stable or prone to polymerization.

References

- 2. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. This compound | C3H7BrClN | CID 46735154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Bromazetidinhydrochlorid(1:1) | CAS#:53913-82-9 | Chemsrc [chemsrc.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. 53913-82-9 | this compound - Moldb [moldb.com]

- 8. aaronchem.com [aaronchem.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. file.ambeed.com [file.ambeed.com]

synthesis of 3-Bromoazetidine hydrochloride from precursors

An In-Depth Technical Guide to the Synthesis of 3-Bromoazetidine Hydrochloride from Precursors

Authored by Gemini, Senior Application Scientist

Abstract

This compound is a pivotal building block in medicinal chemistry and drug development, prized for the unique conformational constraints and synthetic versatility it imparts to novel chemical entities. This guide provides an in-depth exploration of the primary synthetic methodologies for preparing this valuable intermediate. We will dissect two major strategic approaches: the functionalization of pre-formed azetidine rings, specifically N-protected azetidin-3-ols, and a modern strain-release strategy involving 1-azabicyclo[1.1.0]butane. This document is intended for researchers, chemists, and drug development professionals, offering not only detailed, reproducible protocols but also the underlying chemical principles and strategic considerations that govern each synthetic choice.

Introduction: The Strategic Importance of the Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a "privileged scaffold" in modern drug discovery. Its inherent ring strain and non-planar geometry provide a unique three-dimensional character to molecules, often leading to improved metabolic stability, solubility, and target-binding affinity compared to more flexible or aromatic analogues. 3-Bromoazetidine, particularly as its stable hydrochloride salt[][2][3], serves as a versatile electrophilic precursor, enabling the introduction of the azetidine motif into a wide array of molecular architectures through nucleophilic substitution reactions. This guide details the most reliable and scalable methods for its synthesis.

Synthetic Strategy I: Halogenation of N-Protected Azetidin-3-ol Precursors

The most established route to 3-bromoazetidine involves the conversion of a hydroxyl group at the C3 position of an N-protected azetidine precursor. The choice of the nitrogen protecting group is critical, as it dictates the reaction conditions for both the bromination and its eventual removal. We will examine two common protecting groups: the benzhydryl (Bzh) group and the tert-butoxycarbonyl (Boc) group.

Route via 1-Benzhydrylazetidin-3-ol

The benzhydryl group is a bulky protecting group that is stable to a wide range of reaction conditions but can be cleaved via hydrogenolysis. This route involves three key stages: formation of the protected alcohol, bromination, and deprotection.

Stage 1: Synthesis of 1-Benzhydrylazetidin-3-ol

The precursor, 1-benzhydrylazetidin-3-ol, is typically synthesized via the cyclization of an intermediate formed from the reaction of benzhydrylamine and epichlorohydrin.[4][5] This method is robust and allows for multikilogram scale production.[6]

-

Causality: The reaction begins with the nucleophilic attack of the amine on the epoxide ring of epichlorohydrin. The subsequent intramolecular cyclization is driven by the formation of the strained, but stable, four-membered azetidine ring.

Stage 2: Bromination of 1-Benzhydrylazetidin-3-ol

The hydroxyl group is converted to a bromide, yielding 1-benzhydryl-3-bromoazetidine.[7][8][9][10] This transformation is a standard nucleophilic substitution, often employing reagents like phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) with triphenylphosphine (PPh₃).

-

Expertise & Experience: The choice of brominating agent is crucial. The PPh₃/CBr₄ system (an Appel reaction) proceeds under mild, neutral conditions, which is advantageous for preserving the azetidine ring. The reaction mechanism involves the in situ formation of a phosphonium bromide species, which activates the hydroxyl group for displacement by the bromide ion.

Stage 3: Deprotection and Salt Formation

The final step is the cleavage of the N-benzhydryl group. This is typically achieved by catalytic hydrogenolysis using palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas. The addition of hydrochloric acid (HCl) during or after the deprotection directly yields the desired this compound.

-

Trustworthiness: The hydrogenolysis is a clean and high-yielding reaction. The benzhydryl group is readily reduced to diphenylmethane, which can be separated from the desired product. The direct formation of the hydrochloride salt ensures the stability of the final product, which as a free base can be unstable.

Workflow Diagram: Synthesis via 1-Benzhydrylazetidin-3-ol

Caption: Synthetic pathway from benzhydrylamine.

Route via 1-Boc-azetidin-3-ol

The Boc protecting group is widely used due to its facile removal under acidic conditions. This route is often preferred for smaller-scale lab syntheses due to the commercial availability of the starting material, 1-Boc-azetidin-3-ol.

Stage 1: Bromination of 1-Boc-azetidin-3-ol

Similar to the benzhydryl-protected analogue, the hydroxyl group of 1-Boc-azetidin-3-ol is converted to a bromide to form 1-Boc-3-bromoazetidine.[11] The reaction conditions must be carefully controlled to avoid premature cleavage of the acid-labile Boc group. The Appel reaction (PPh₃/CBr₄) is again a suitable choice.

Stage 2: Deprotection and Salt Formation

The Boc group is efficiently removed by treatment with a strong acid. Using a solution of HCl in a solvent like dioxane or methanol simultaneously cleaves the protecting group and forms the hydrochloride salt in a single, clean step.

-

Causality: The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the elimination of tert-butyl cation (which is trapped by the solvent or forms isobutylene) and carbon dioxide, liberating the free amine which is then protonated by HCl to form the stable salt.

Workflow Diagram: Synthesis via 1-Boc-azetidin-3-ol

Caption: Synthetic pathway from 1-Boc-azetidin-3-ol.

Synthetic Strategy II: Strain-Release Halogenation of 1-Azabicyclo[1.1.0]butane

A more contemporary and highly efficient approach utilizes the high ring strain of 1-azabicyclo[1.1.0]butane (ABB) as a driving force for synthesis.[12][13] This method allows for a one-pot, gram-scale synthesis of protected 3-haloazetidines from commercially available starting materials.[13]

Stage 1: In Situ Formation of 1-Azabicyclo[1.1.0]butane (ABB)

ABB is generated in situ from precursors like 1-amino-2,3-dibromopropane hydrobromide through treatment with a strong base (e.g., phenyllithium).[12] The reaction involves two sequential intramolecular aminations, rapidly forming the highly strained bicyclic system.

Stage 2: One-Pot Protection and Bromination

The nucleophilic ABB intermediate is not isolated but is immediately trapped in the same reaction vessel. The addition of a protecting group precursor (e.g., Boc-anhydride, Boc₂O) and a bromine source (e.g., lithium bromide) leads to the formation of the protected 3-bromoazetidine.[12]

-

Expertise & Experience: This one-pot sequence is highly efficient. The strain release drives the reaction forward, allowing for the rapid construction of the 1,3-disubstituted azetidine core. The choice of protecting group and halide can be easily varied, making this a flexible "mix-and-match" approach.[12]

Stage 3: Deprotection and Salt Formation

The final deprotection step follows the same principles as described in Strategy I, depending on the protecting group used. For a Boc-protected intermediate, treatment with HCl affords the target this compound.

Comparative Analysis of Synthetic Routes

| Feature | Route 2.1 (Benzhydryl) | Route 2.2 (Boc) | Route 3 (ABB Strain-Release) |

| Starting Materials | Benzhydrylamine, Epichlorohydrin | 1-Boc-azetidin-3-ol | Allylamine (precursor to ABB) |

| Number of Steps | 3 (synthesis, bromination, deprotection) | 2 (bromination, deprotection) | 2 (one-pot formation/bromination, deprotection) |

| Scalability | High; demonstrated at multi-kg scale[6] | Moderate to High | High; demonstrated at gram-scale[12] |

| Key Advantages | Robust, well-established, suitable for large scale. | Fewer steps if starting material is purchased. | Highly efficient, one-pot, flexible.[13] |

| Key Disadvantages | Requires hydrogenolysis (specialized equipment). | Cost of starting material can be high. | Requires handling of organolithium reagents. |

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Boc-3-bromoazetidine from 1-Boc-azetidin-3-ol

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-Boc-azetidin-3-ol (1.0 eq) and carbon tetrabromide (CBr₄, 1.5 eq).

-

Dissolution: Dissolve the solids in anhydrous dichloromethane (DCM) at 0 °C (ice bath).

-

Reagent Addition: Slowly add triphenylphosphine (PPh₃, 1.5 eq) portion-wise, ensuring the internal temperature does not rise above 5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield 1-Boc-3-bromoazetidine as a colorless oil.[11]

Protocol 2: Synthesis of this compound from 1-Boc-3-bromoazetidine

-

Setup: Dissolve 1-Boc-3-bromoazetidine (1.0 eq) in a minimal amount of methanol or 1,4-dioxane.

-

Acidification: Cool the solution to 0 °C and slowly add a 4M solution of HCl in 1,4-dioxane (4-5 eq).

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Gas evolution (CO₂ and isobutylene) will be observed.

-

Isolation: Monitor for the disappearance of the starting material by TLC. Upon completion, concentrate the mixture under reduced pressure.

-

Purification: Triturate the resulting solid with diethyl ether or pentane, collect the precipitate by filtration, and dry under vacuum to afford this compound as a white solid.[2]

Safety Considerations

-

Epichlorohydrin: Is a carcinogen and highly toxic. It should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

-

Brominating Agents: CBr₄ and PBr₃ are corrosive and toxic. Handle with appropriate PPE.

-

Organolithium Reagents: Reagents like phenyllithium are pyrophoric and react violently with water. They must be handled under a strictly inert atmosphere by trained personnel.

-

Hydrogenation: Hydrogen gas is highly flammable and forms explosive mixtures with air. Hydrogenation reactions should be conducted in a designated area with appropriate safety measures and equipment.

Conclusion

The synthesis of this compound can be effectively achieved through several strategic pathways. The classical approach of halogenating N-protected azetidin-3-ols, using either a benzhydryl or Boc protecting group, remains a reliable and scalable method. The modern strain-release halogenation of 1-azabicyclo[1.1.0]butane offers a more elegant and efficient one-pot alternative, highlighting advances in synthetic methodology. The optimal choice of route will depend on factors such as the scale of the synthesis, the availability and cost of starting materials, and the specific capabilities of the laboratory. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully synthesize this critical chemical intermediate.

References

- 2. This compound | C3H7BrClN | CID 46735154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Bromazetidinhydrochlorid(1:1) | CAS#:53913-82-9 | Chemsrc [chemsrc.com]

- 4. ZA843258B - Preparation of 1-substituted azetidin-e-ol derivitives - Google Patents [patents.google.com]

- 5. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. chemscene.com [chemscene.com]

- 8. 36476-84-3 | 1-Benzhydryl-3-bromoazetidine - Capot Chemical [capotchem.com]

- 9. indiamart.com [indiamart.com]

- 10. 1-Benzhydryl-3-bromoazetidine - Safety Data Sheet [chemicalbook.com]

- 11. 1-Boc-3-bromoazetidine 97% | CAS: 1064194-10-0 | AChemBlock [achemblock.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. [PDF] An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids | Semantic Scholar [semanticscholar.org]

Introduction: The Azetidine Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis and Mechanism of 3-Bromoazetidine Hydrochloride

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial building blocks in medicinal chemistry. Their inherent ring strain and three-dimensional structure offer unique conformational constraints that can enhance binding affinity, improve metabolic stability, and modulate physicochemical properties of drug candidates. This compound, in particular, serves as a versatile intermediate, providing a reactive handle for nucleophilic substitution, enabling the introduction of diverse functional groups at the C3 position. This guide details the mechanistic intricacies and practical methodologies for the synthesis of this valuable compound, intended for researchers and professionals in drug development.

Retrosynthetic Analysis and Strategic Overview

The direct synthesis of 3-bromoazetidine is challenging due to the high reactivity of the unprotected amine. Therefore, a robust synthetic strategy involves a multi-step sequence commencing with the formation of a stable, N-protected azetidine core, followed by functional group manipulation and final deprotection. The most common and logical precursor is N-protected 3-hydroxyazetidine, as the hydroxyl group can be efficiently converted to a bromide. The tert-butyloxycarbonyl (Boc) group is an ideal choice for nitrogen protection due to its stability under various reaction conditions and its facile removal under acidic conditions, which directly yields the desired hydrochloride salt.

The overall synthetic pathway can be visualized as follows:

Part 1: Synthesis of the N-Boc-3-Hydroxyazetidine Precursor

Causality and Mechanistic Insight

The synthesis begins with the construction of the strained four-membered ring. A common and cost-effective method involves the reaction of an amine with epichlorohydrin.[1] Using a primary amine with a readily removable protecting group, such as benzylamine, is advantageous. The reaction proceeds in two key stages:

-

Ring Opening: The amine nucleophilically attacks one of the electrophilic carbons of the epoxide ring of epichlorohydrin. This is a standard SN2 reaction.

-

Intramolecular Cyclization: The resulting amino alcohol intermediate undergoes an intramolecular SN2 reaction. The nitrogen atom acts as a nucleophile, displacing the chloride to form the azetidine ring. This step is typically facilitated by a base to neutralize the generated HCl.[1]

Following ring formation, the benzyl group is removed via catalytic hydrogenation, and the resulting secondary amine is protected with a Boc group to yield the stable intermediate, N-Boc-3-hydroxyazetidine.[2][3]

Experimental Protocol: Synthesis of N-Boc-3-hydroxyazetidine

-

Step 1A: Synthesis of 1-Benzylazetidin-3-ol.

-

To a solution of benzylamine (1.15 eq) in water, slowly add 2-(chloromethyl)oxirane (epichlorohydrin, 1.0 eq) at 0-5 °C.[4]

-

Stir the reaction mixture at this temperature for 16-20 hours.

-

Isolate the crude product by filtration, wash with water, and dry under vacuum.

-

Dissolve the crude solid in acetonitrile, add sodium carbonate (1.4 eq), and heat the mixture to reflux (approx. 85 °C) for 16 hours to facilitate cyclization.[4]

-

After cooling, filter the inorganic salts and concentrate the filtrate under reduced pressure to yield crude 1-benzylazetidin-3-ol.

-

-

Step 1B: Synthesis of tert-Butyl 3-hydroxyazetidine-1-carboxylate.

-

Dissolve the crude 1-benzylazetidin-3-ol in a suitable solvent such as tetrahydrofuran (THF) or methanol.[1][2]

-

Add 5-10% Palladium on carbon (Pd/C) catalyst (typically 5% w/w).

-

Stir the mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature overnight.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

To the filtrate, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and stir at room temperature for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure. The residue can be purified by silica gel column chromatography to afford pure N-Boc-3-hydroxyazetidine.[3]

-

Part 2: Bromination via the Appel Reaction

Causality and Mechanistic Insight

With the N-Boc-3-hydroxyazetidine precursor in hand, the next critical step is the conversion of the C3-hydroxyl group to a bromide. Standard brominating agents like HBr can be too harsh for the strained azetidine ring, potentially causing ring-opening. The Appel reaction, which utilizes triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), is an exceptionally mild and efficient method for this transformation.[5][6] The reaction proceeds via an SN2 mechanism, which is important for controlling stereochemistry if a chiral center were present.[7]

The mechanism involves:

-

Formation of the Phosphonium Salt: Triphenylphosphine attacks a bromine atom on CBr₄, displacing the tribromomethanide anion to form a phosphonium salt.

-

Activation of the Alcohol: The oxygen of the alcohol attacks the electrophilic phosphorus atom, displacing a bromide ion.

-

SN2 Displacement: The bromide ion, now a potent nucleophile, attacks the carbon atom bearing the activated oxygen group from the backside, leading to the formation of the alkyl bromide and triphenylphosphine oxide as a byproduct.[8] The formation of the very stable P=O double bond is a major driving force for this reaction.[5]

Experimental Protocol: Synthesis of N-Boc-3-bromoazetidine

-

Dissolve N-Boc-3-hydroxyazetidine (1.0 eq) and carbon tetrabromide (1.5 eq) in a suitable anhydrous solvent like dichloromethane (DCM) or THF under an inert atmosphere (Nitrogen or Argon).[9]

-

Cool the solution to 0 °C in an ice bath.

-

Add triphenylphosphine (1.5 eq) portion-wise, keeping the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Concentrate the reaction mixture under reduced pressure.

-

The crude residue will contain the product and triphenylphosphine oxide. Purification is typically achieved by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Part 3: N-Boc Deprotection and Hydrochloride Salt Formation

Causality and Mechanistic Insight

The final step is the removal of the N-Boc protecting group to yield the free azetidine, which is then protonated to form the stable hydrochloride salt. The Boc group is specifically designed to be labile under acidic conditions.[10] Treatment with a strong acid, such as hydrochloric acid (typically a 4M solution in dioxane), efficiently cleaves the tert-butyl carbamate.

The mechanism involves:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by HCl.

-

Cleavage: The protonated carbamate collapses, releasing the stable tert-butyl cation and a carbamic acid intermediate.

-

Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates to give the free secondary amine and carbon dioxide.

-

Protonation: The liberated azetidine nitrogen is immediately protonated by the excess HCl in the medium to form the thermodynamically stable hydrochloride salt.

Experimental Protocol: Synthesis of this compound

-

Dissolve N-Boc-3-bromoazetidine (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate or methanol.

-

Cool the solution to 0 °C.

-

Add a solution of 4M HCl in 1,4-dioxane (typically 3-5 equivalents) dropwise.

-

Stir the mixture at room temperature for 1-3 hours. The product will often precipitate out of the solution as a white solid.

-

Monitor the reaction by TLC/LC-MS to confirm the disappearance of the starting material.

-

Collect the solid product by filtration.

-

Wash the solid with a cold non-polar solvent like diethyl ether or hexanes to remove any non-polar impurities.

-

Dry the resulting white solid under vacuum to yield pure this compound.

Quantitative Data Summary

| Step | Starting Material | Reagents & Conditions | Product | Typical Yield |

| 1A | Benzylamine, Epichlorohydrin | 1. H₂O, 0-5°C, 16h; 2. Na₂CO₃, CH₃CN, Reflux, 16h | 1-Benzylazetidin-3-ol | 70-85% |

| 1B | 1-Benzylazetidin-3-ol | 1. H₂, Pd/C, THF, RT, 18h; 2. Boc₂O, RT, 2h | N-Boc-3-hydroxyazetidine | 90-97%[3] |

| 2 | N-Boc-3-hydroxyazetidine | PPh₃, CBr₄, DCM, 0°C to RT, 3h | N-Boc-3-bromoazetidine | 75-85% |

| 3 | N-Boc-3-bromoazetidine | 4M HCl in Dioxane, 0°C to RT, 2h | This compound | >95% |

References

- 1. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]

- 3. 1-N-Boc-3-hydroxyazetidine CAS#: 141699-55-0 [m.chemicalbook.com]

- 4. Appel reaction - Wikipedia [en.wikipedia.org]

- 5. Appel Reaction [organic-chemistry.org]

- 6. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. arkat-usa.org [arkat-usa.org]

- 9. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection [mdpi.com]

- 10. reddit.com [reddit.com]

A Guide to 3-Bromoazetidine Hydrochloride: A Cornerstone Building Block for Modern Medicinal Chemistry

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, has become an increasingly vital scaffold in contemporary drug discovery. Its unique structural and physicochemical properties, such as inherent ring strain and a three-dimensional, sp³-rich character, offer significant advantages in developing novel therapeutics with improved pharmacokinetic profiles.[1][2] This guide provides an in-depth technical overview of 3-bromoazetidine hydrochloride, a versatile and reactive building block that serves as a key entry point for introducing the azetidine motif. We will explore its fundamental properties, core reactivity, and strategic applications, providing researchers and drug development professionals with detailed, field-proven protocols and the causal logic behind key experimental choices.

The Ascendance of the Azetidine Scaffold in Drug Discovery

Nitrogen heterocycles are foundational elements of medicinal chemistry, with over 75% of FDA-approved drugs incorporating them.[1] Among these, the azetidine scaffold has carved out a privileged niche. Unlike its more stable five- and six-membered counterparts (pyrrolidine, piperidine), the azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol), which makes it more reactive and synthetically versatile while remaining substantially more stable and easier to handle than the highly strained aziridine ring.[3][4]

Key Advantages of the Azetidine Motif:

-

Improved Physicochemical Properties: The incorporation of an azetidine ring can enhance aqueous solubility, increase metabolic stability, and modulate lipophilicity (logP) and basicity (pKa) of a parent molecule.[1][5]

-

Structural Rigidity and Novel Exit Vectors: The constrained four-membered ring provides conformational rigidity, which can lead to higher binding affinity and selectivity for biological targets.[2] Its distinct geometry offers unique "exit vectors" for substituents, allowing chemists to explore novel regions of chemical space in structure-activity relationship (SAR) studies.[1]

-

Bioisosteric Replacement: Azetidines are often employed as bioisosteres for larger rings like piperidines and piperazines, or even for aromatic rings, providing a path to escape "flatland" and increase the three-dimensionality of drug candidates.[1][6]

This strategic value is evidenced by its presence in several approved drugs, including the JAK inhibitor Baricitinib and the MEK inhibitor Cobimetinib , where the azetidine moiety is crucial for optimizing pharmacokinetic and pharmacodynamic properties.[1][4]

This compound: Profile of a Powerhouse Building Block

This compound is the workhorse intermediate for introducing this valuable scaffold. Supplied as a stable salt, it provides two orthogonal points for chemical modification: the ring nitrogen and the C3-carbon bearing the bromine atom.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 53913-82-9 | [7][][9][10] |

| Molecular Formula | C₃H₇BrClN | [7][] |

| Molecular Weight | 172.45 g/mol | [7][] |

| Appearance | Solid | [11] |

| IUPAC Name | 3-bromoazetidine;hydrochloride | [7] |

Handling and Stability

3-Bromoazetidine is typically supplied and stored as its hydrochloride salt. This enhances its stability and renders it a non-volatile solid. For most synthetic applications, the free base must be generated in situ or through a separate extraction step. This is a critical consideration, as the protonated azetidinium ion is non-nucleophilic. Neutralization is typically achieved by adding a suitable base (e.g., triethylamine, diisopropylethylamine, or an inorganic base like K₂CO₃) to the reaction mixture.

Core Reactivity and Synthetic Applications

The synthetic utility of this compound stems from two primary modes of reactivity: functionalization at the nitrogen (N1) and nucleophilic substitution at the carbon bearing the bromine (C3).

N-Functionalization: Engaging the Azetidine Nitrogen

Upon neutralization, the secondary amine of the azetidine ring becomes a potent nucleophile, readily participating in a variety of C-N bond-forming reactions.

Reductive amination is a highly reliable and chemoselective method for N-alkylation, avoiding the over-alkylation issues that can plague direct alkylation with alkyl halides.[12] The process involves the initial formation of an iminium ion intermediate from the azetidine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a mild hydride source.

Caption: General workflow for N-alkylation of 3-bromoazetidine.

Detailed Protocol: N-Benzylation of 3-Bromoazetidine

This protocol describes the N-alkylation of 3-bromoazetidine with benzaldehyde as a representative example.

-

Setup: To a dry round-bottom flask under an argon atmosphere, add this compound (1.0 eq).

-

Solvation: Dissolve the salt in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

-

Basification: Add triethylamine (Et₃N) (1.1 eq) to the solution and stir for 15 minutes at room temperature to generate the free base.

-

Carbonyl Addition: Add benzaldehyde (1.05 eq) to the mixture. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate iminium formation.[12]

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3 eq) portion-wise over 15 minutes. The choice of this reagent is critical; it is mild enough to not reduce the aldehyde directly but is highly effective at reducing the intermediate iminium ion.[12]

-

Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.

-

Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield pure 1-benzyl-3-bromoazetidine.

C3-Functionalization: Nucleophilic Substitution of Bromide

The C3 position of 1-substituted-3-bromoazetidine is highly susceptible to nucleophilic attack via an Sₙ2 mechanism. The bromine atom is an excellent leaving group, and the strained ring system facilitates the substitution process. This reaction provides a powerful method for introducing a wide array of functional groups.

Caption: Sₙ2 displacement of bromide at the C3-position of azetidine.

This pathway allows for the introduction of a diverse range of functionalities.

| Nucleophile Type | Example Nucleophile | Resulting C3-Substituent | Typical Conditions |

| N-Nucleophile | Benzylamine | -NHBn | K₂CO₃, DMF, 80 °C |

| O-Nucleophile | Sodium Phenoxide | -OPh | NaH, THF, 60 °C |

| S-Nucleophile | Sodium Thiophenoxide | -SPh | Cs₂CO₃, ACN, RT |

| C-Nucleophile | Sodium Cyanide | -CN | DMSO, 90 °C[13] |

Detailed Protocol: C3-Amination with a Primary Amine

This protocol details the reaction of a pre-formed N-protected 3-bromoazetidine with a primary amine nucleophile.

-

Setup: To a pressure vessel or sealed vial, add 1-Boc-3-bromoazetidine (1.0 eq), the desired primary amine (e.g., aniline, 1.2 eq), and potassium carbonate (K₂CO₃) (2.0 eq). The use of a Boc-protected azetidine simplifies the reaction by preventing self-reaction and directing reactivity to the C3 position.[14]

-

Solvation: Add anhydrous dimethylformamide (DMF) or acetonitrile (ACN) as the solvent.

-

Reaction: Seal the vessel and heat the mixture to 80-100 °C for 12-24 hours. The elevated temperature is often necessary to drive the substitution with less reactive amine nucleophiles.

-

Monitoring: Monitor the reaction's progress by LC-MS.

-

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product is then purified via flash column chromatography to yield the 1-Boc-3-(substituted-amino)azetidine. The Boc group can be subsequently removed under acidic conditions (e.g., TFA in DCM) to reveal the secondary amine for further functionalization.

Advanced Applications: Accessing Spirocyclic Scaffolds

Spirocycles, molecules containing two rings connected by a single atom, are increasingly sought-after motifs in drug discovery for their inherent three-dimensionality.[15][16] this compound is an excellent starting point for constructing spirocyclic azetidines, which merge the favorable properties of the azetidine ring with the structural rigidity of a spiro-center.

A common strategy involves a two-stage process: first, functionalize the azetidine at the N1 or C3 position with a group containing a tethered nucleophile or electrophile. Second, induce an intramolecular cyclization to form the second ring at the C3 position.

Caption: Conceptual workflow for synthesis of spiro-azetidines.

This approach has been successfully used to generate novel spirocyclic amino acids and other scaffolds that have shown promise as bioisosteres for known drugs, sometimes leading to analogues with improved activity and reduced toxicity.[15][17]

Case Study: Hypothetical SAR Exploration

Imagine a lead compound with a terminal piperidine ring that suffers from poor metabolic stability. A medicinal chemist might use this compound to explore a smaller, more rigid azetidine replacement and simultaneously probe the surrounding SAR.

References

- 1. tandfonline.com [tandfonline.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C3H7BrClN | CID 46735154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-Bromazetidinhydrochlorid(1:1) | CAS#:53913-82-9 | Chemsrc [chemsrc.com]

- 10. 53913-82-9 | this compound - Moldb [moldb.com]

- 11. This compound | CymitQuimica [cymitquimica.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 1-Boc-3-bromoazetidine 97% | CAS: 1064194-10-0 | AChemBlock [achemblock.com]

- 15. researchgate.net [researchgate.net]

- 16. Oxa-spirocycles: synthesis, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Role of 3-Bromoazetidine Hydrochloride in Modern Drug Discovery

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Bromoazetidine Hydrochloride

This compound is a pivotal building block for medicinal chemists and drug development professionals.[][2] Its strained four-membered ring system offers a unique three-dimensional scaffold, enabling the exploration of novel chemical space in the design of therapeutic agents. The precise incorporation of this moiety into a lead compound, however, is predicated on the unambiguous confirmation of its structure and purity. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound, ensuring its reliable application in research and development. We will move beyond simple data reporting to explore the causal relationships between molecular structure and spectral output, providing field-proven insights for the practicing scientist.

Molecular Structure and Spectroscopic Implications

The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound (CAS: 53913-82-9) is the salt of a halogenated, saturated heterocycle.[3][4] Its key structural features—the protonated azetidinium ring, the C-Br bond, and the counter-ion—each produce distinct and predictable spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. For a hydrochloride salt like this, the choice of solvent is a critical experimental parameter that dictates the quality and interpretation of the data.

Experimental Protocol: NMR Sample Preparation

-

Solvent Selection: Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are appropriate solvents. D₂O is often preferred for its ability to exchange with the acidic N-H protons, simplifying the spectrum by removing their signals and associated coupling. DMSO-d₆ will allow for the observation of these N-H protons.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Homogenization: Vortex the sample for 30 seconds to ensure a homogeneous solution.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.

¹H NMR Spectroscopy Analysis

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic environment (chemical shift), and their neighboring protons (spin-spin coupling). The protonated nitrogen atom strongly deshields adjacent protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| CH-Br | ~4.8 - 5.1 | Quintet (tt) |

| CH₂ (x4) | ~4.2 - 4.6 | Multiplet |

| N⁺H₂ | ~9.0 - 10.0 (in DMSO-d₆) | Broad singlet |

Causality Behind the Assignments:

-

CH-Br Proton: This proton is attached to the same carbon as the electronegative bromine atom, shifting it significantly downfield. It is coupled to the four adjacent methylene protons, theoretically leading to a quintet.

-

CH₂ Protons: The four methylene protons are adjacent to the highly deshielding protonated nitrogen (N⁺), resulting in a downfield chemical shift. They exist in two chemically equivalent groups, but complex coupling with each other and the CH-Br proton often results in a complex multiplet rather than clean triplets.

-

N⁺H₂ Protons: As acidic protons on a nitrogen atom, these typically appear as a broad signal due to rapid exchange and quadrupolar relaxation. In D₂O, this signal will disappear.

¹³C NMR Spectroscopy Analysis

Carbon NMR confirms the carbon framework of the molecule. Due to the low natural abundance of ¹³C, a greater number of scans is typically required compared to ¹H NMR.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C H₂-N⁺ | ~55 - 60 |

| C H-Br | ~35 - 40 |

Causality Behind the Assignments:

-

CH₂ Carbons: These carbons are directly attached to the electron-withdrawing protonated nitrogen, causing a significant downfield shift into the 55-60 ppm range.

-

C-Br Carbon: The carbon bearing the bromine is also deshielded, though less so than the carbons adjacent to the N⁺. Its signal is expected in the 35-40 ppm range, consistent with alkyl bromides.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. As a solid salt, the choice of sampling technique is crucial for obtaining a high-quality spectrum.

Experimental Protocol: Solid-State IR Analysis

-

Technique Selection: Attenuated Total Reflectance (ATR) is the preferred modern technique as it requires minimal sample preparation. The traditional Potassium Bromide (KBr) pellet method is also effective.

-

Sample Preparation (ATR): Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil and collect the spectrum over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and subtracted from the sample spectrum.

Interpretation of Key IR Absorptions

The IR spectrum is dominated by absorptions corresponding to the ammonium salt and alkyl halide functionalities.

| Wavenumber (cm⁻¹) | Vibration Type | Significance |

| 3000 - 2700 | N⁺-H Stretch | A very broad and strong absorption, characteristic of an ammonium salt.[5] |

| 2980 - 2850 | C-H Stretch | Aliphatic C-H stretching from the azetidine ring. |

| 1600 - 1500 | N⁺-H Bend | Bending vibration for the ammonium group. |

| 700 - 550 | C-Br Stretch | Characteristic stretching vibration for an alkyl bromide. |

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the molecular weight and, through fragmentation, further structural information. For a pre-charged salt, Electrospray Ionization (ESI) is the ideal technique.

Experimental Protocol: ESI-MS Analysis

-

Ionization Mode: Use positive ion mode ESI (ESI+) to directly detect the cationic form of the molecule (the azetidinium ion).

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.

-

Infusion: Infuse the sample solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-250 amu).

Analysis of the Mass Spectrum

The key to interpreting the mass spectrum of this compound lies in recognizing the isotopic signature of bromine.

| m/z Value | Identity | Rationale |

| 136 / 138 | [M+H]⁺ (free base) | The molecular ion of the free base, C₃H₆BrN. The two peaks of ~1:1 intensity are the definitive signature of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes). |

| 57 | [M - Br]⁺ | Loss of a bromine radical from the molecular ion, resulting in the azetidinyl cation fragment. |

The Bromine Isotope Pattern: A Self-Validating System The natural abundance of ⁷⁹Br and ⁸¹Br is nearly equal (50.7% and 49.3%, respectively). Therefore, any fragment containing a single bromine atom must appear as a pair of peaks (a "doublet") separated by 2 m/z units and having nearly identical intensities. This provides an internal validation for the presence and number of bromine atoms in the molecule and its fragments.

Integrated Workflow for Structural Confirmation

No single technique provides the complete picture. The authoritative confirmation of this compound is achieved by synthesizing the data from all three methods in a logical workflow.

This workflow demonstrates a self-validating system. MS confirms the elemental formula and the presence of bromine. IR confirms the key functional groups (ammonium salt, alkyl halide). NMR provides the definitive atom-to-atom connectivity, ensuring the correct isomer has been synthesized or purchased.

Conclusion

The spectroscopic characterization of this compound is a clear and logical process when approached with an understanding of the underlying chemical principles. The key signatures—the bromine isotope pattern in MS, the broad ammonium stretch in IR, and the distinct chemical shifts of the azetidine protons and carbons in NMR—provide a robust and orthogonal dataset for unambiguous structural confirmation. This guide equips researchers, scientists, and drug development professionals with the technical knowledge and interpretive framework necessary to confidently verify the identity and quality of this critical chemical building block, ensuring the integrity of their downstream applications.

References

Navigating the Acquisition of 3-Bromoazetidine Hydrochloride: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the commercial landscape, quality control, and strategic sourcing of a pivotal building block in modern medicinal chemistry.

Introduction: The Rising Prominence of the Azetidine Scaffold

The azetidine motif, a four-membered nitrogen-containing heterocycle, has garnered significant attention in contemporary drug discovery. Its inherent ring strain and unique three-dimensional geometry offer medicinal chemists a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1] Among the functionalized azetidines, 3-Bromoazetidine hydrochloride (CAS No. 53913-82-9) has emerged as a particularly valuable and versatile building block. Its strategic importance lies in its ability to serve as a precursor for a wide array of more complex substituted azetidines, enabling the exploration of novel chemical space in the pursuit of innovative therapeutics. This guide provides a comprehensive overview of the commercial availability, supplier evaluation, quality control, and handling of this compound for researchers, scientists, and drug development professionals.

Commercial Availability and Supplier Landscape

This compound is readily available from a multitude of chemical suppliers catering to the research and pharmaceutical industries. The compound is typically offered in various quantities, ranging from milligrams for initial screening to kilograms for process development and scale-up campaigns.

Representative Suppliers and Indicative Pricing

A survey of the current market reveals a range of suppliers offering this compound. While pricing is subject to change based on quantity, purity, and market dynamics, the following table provides an overview of common suppliers and their typical offerings for research-grade material. For bulk quantities and cGMP-grade material, direct inquiries are necessary.

| Supplier | Available Quantities (Representative) | Purity (Typical) | Notes |

| CymitQuimica | 100mg, 250mg, 1g, 5g, 10g, 25g | 97% | Inquire for quantities over 100g. |

| Parkway Scientific | 1g, 3g | >95% | Offers discounts on larger quantities upon inquiry.[2] |

| BOC Sciences | Inquire for various scales (mg to ton) | 95+% | Offers cGMP production capabilities.[] |

| ChemShuttle | 5g, 10g, 25g | Inquire | Specializes in key intermediates for drug discovery. |

| HANGZHOU LEAP CHEM CO., LTD. | Inquire (offers bulk) | Industrial Grade and higher | Acts as a trader for various chemical products.[4] |

Note: The CAS number 291772-71-5, sometimes erroneously associated with this compound, is not the correct identifier. The correct and universally recognized CAS number for this compound is 53913-82-9 .[5]

Quality Control and Supplier Validation: Ensuring Experimental Integrity

The quality of starting materials is paramount in drug discovery and development. Impurities in this compound can lead to unforeseen side reactions, impact the purity of the final compound, and complicate the interpretation of biological data. Therefore, a robust supplier validation process and stringent in-house quality control are essential.

Key Quality Parameters and Analytical Methods

A comprehensive quality assessment of this compound should include the evaluation of its identity, purity, and the presence of any impurities. The following analytical techniques are indispensable for this purpose:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for confirming the chemical structure of the compound and identifying any organic impurities. The proton NMR spectrum should exhibit the characteristic signals for the azetidine ring protons, while the carbon NMR will confirm the number and type of carbon atoms.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for determining the purity of this compound. A well-developed HPLC method can separate the main compound from related substances and degradation products. It is crucial to use a high-purity standard for accurate quantification.

-

Mass Spectrometry (MS): Coupled with a chromatographic technique (e.g., LC-MS), mass spectrometry confirms the molecular weight of the compound and can help in the identification of unknown impurities.

-

Certificate of Analysis (CoA): Always request a detailed Certificate of Analysis from the supplier. A comprehensive CoA should include the lot number, date of analysis, and the results of the analytical tests performed (e.g., NMR, HPLC purity, appearance, and solubility).

Experimental Protocol: Supplier Qualification Workflow

A systematic approach to qualifying a new supplier for this compound is crucial. The following diagram illustrates a recommended workflow:

Caption: A logical workflow for qualifying a new supplier of this compound.

Safe Handling, Storage, and Stability

Proper handling and storage are critical to maintain the quality and ensure the safety of personnel working with this compound.

Safety Precautions

Based on available Safety Data Sheets (SDS), this compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[6] Therefore, the following precautions should be strictly adhered to:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes.

-

First Aid: In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Storage and Stability

To ensure the long-term integrity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage temperatures are often between 2-8°C.[7] While specific stability studies are not widely published, as a hydrochloride salt of a secondary amine, it is expected to be relatively stable under these conditions. However, it is prudent to re-analyze the material if it has been stored for an extended period, especially if it is to be used in cGMP applications. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can provide valuable insights into its degradation pathways and help in the development of stability-indicating analytical methods.[7][8][9]

Applications in Drug Discovery and Development

This compound serves as a versatile intermediate in the synthesis of a diverse range of bioactive molecules. The azetidine ring can act as a bioisostere for other cyclic and acyclic functionalities, often leading to improved metabolic stability and solubility. The bromine atom at the 3-position provides a convenient handle for nucleophilic substitution reactions, allowing for the introduction of various pharmacophoric groups.

While a comprehensive list of all drugs and clinical candidates derived from this starting material is beyond the scope of this guide, a review of the patent literature reveals its use in the synthesis of inhibitors of various enzymes and modulators of receptors. For instance, substituted azetidines are key components in the development of kinase inhibitors, protease inhibitors, and compounds targeting G-protein coupled receptors.

Conclusion